2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate is a chemical compound with the molecular formula C9H11FN2O5S and a molar mass of 278.26 g/mol . This compound is known for its unique structure, which includes a fluoro-nitrophenyl group and a methanesulfonate ester. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate typically involves the reaction of 2-fluoro-4-nitroaniline with ethylene glycol methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-((2-Fluoro-4-aminophenyl)amino)ethyl methanesulfonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to
Eigenschaften
Molekularformel |
C9H11FN2O5S |
---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
2-(2-fluoro-4-nitroanilino)ethyl methanesulfonate |
InChI |
InChI=1S/C9H11FN2O5S/c1-18(15,16)17-5-4-11-9-3-2-7(12(13)14)6-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChI-Schlüssel |
JTJBDIIDDAEVKX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.